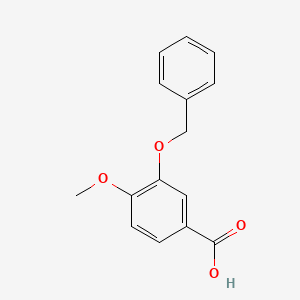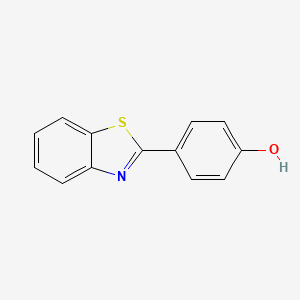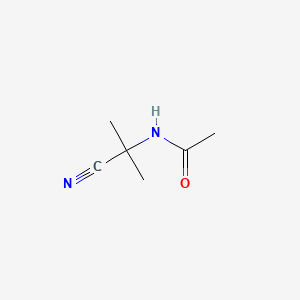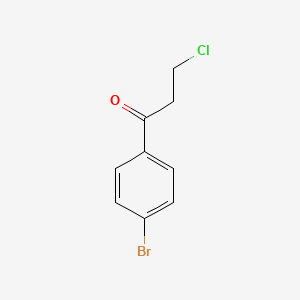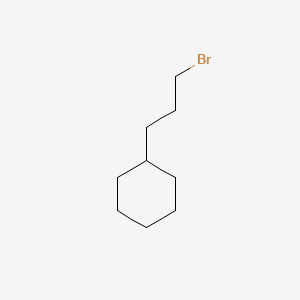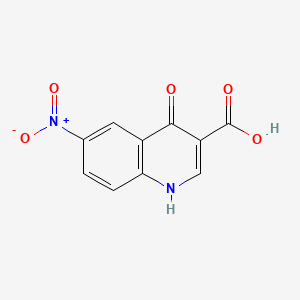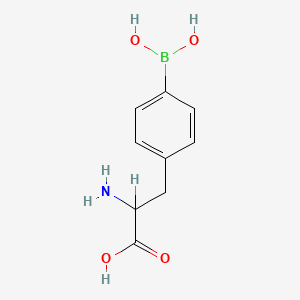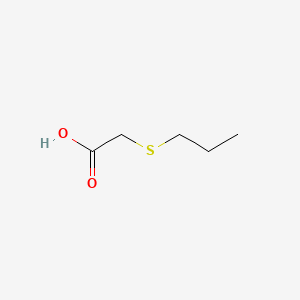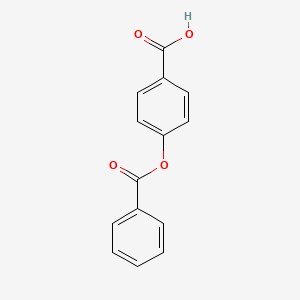
4-(苯甲酰氧基)苯甲酸
概述
描述
4-(Benzoyloxy)benzoic acid (4-BOBA) is an organic compound belonging to the class of benzoyloxybenzoic acids. It is a white solid and is soluble in both organic solvents and water. 4-BOBA has multiple applications in both the pharmaceutical and industrial fields, and is used as an intermediate in the production of various drugs, dyes, and other compounds. 4-BOBA has also been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent.
科学研究应用
食品和化妆品行业应用
- 4-(苯甲酰氧基)苯甲酸作为苯甲酸衍生物的一部分,是一系列化合物的一部分,如烷基酯和对羟基苯甲酸酯,用作食品、化妆品、卫生和制药产品的防腐剂(del Olmo, Calzada, & Nuñez, 2017)。
液晶研究
- 这种化合物在液晶研究中受到关注。例如,它的衍生物显示液晶行为和结构相位,受分子形状和化学段不相容性的影响(Lose et al., 1998)。
化学合成和表征
- 它用于合成新化合物,用于各种应用。一项研究涉及其在制备席夫碱化合物中的应用,然后评估其对细菌的生物活性(Radi et al., 2019)。
抗菌研究
- 4-(苯甲酰氧基)苯甲酸的衍生物被用于探索其抗菌活性。例如,从中衍生的苯甲酰硫脲类化合物的研究显示出对各种细菌和真菌菌株具有特定的抗菌活性(Drăcea等,2010)。
分子取向和稳定性研究
- 对苯甲酸衍生物如4-烷基苯甲酸的研究已经进行,以了解分子取向对氢键二聚体稳定性的影响,这对于液晶的发展至关重要(Kato et al., 1993)。
生物传感器开发
- 这种化合物在生物传感器开发中也很重要。例如,一项关于在酵母菌菌株中检测苯甲酸衍生物的生物传感器的研究说明了其在微生物工程和可持续性中的应用(Castaño-Cerezo等,2020)。
药物传递研究
- 其衍生物被用于研究探索药物传递系统。例如,关于环糊精和苯甲酸衍生物之间的复合物形成的研究突显了它们作为药物载体的潜力(Dikmen, 2021)。
聚合材料研究
- 使用4-(苯甲酰氧基)苯甲酸的衍生物合成和分析介向连接的醋酸纤维素已经进行,以探索它们在聚合物科学中创建亲液相的应用(Wu等,2004)。
安全和危害
4-(Benzoyloxy)benzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
作用机制
Mode of Action
It is known that the compound can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
It has been used in the preparation of other compounds, suggesting that it may play a role in various biochemical reactions .
生化分析
Biochemical Properties
4-(Benzoyloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been studied extensively, revealing its potential as an anti-inflammatory agent . Additionally, 4-(Benzoyloxy)benzoic acid can bind to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and metabolic flux.
Cellular Effects
The effects of 4-(Benzoyloxy)benzoic acid on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses . The compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting the production of key proteins involved in cellular metabolism and function. Furthermore, 4-(Benzoyloxy)benzoic acid has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 4-(Benzoyloxy)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, 4-(Benzoyloxy)benzoic acid can modulate gene expression by binding to transcription factors and influencing their activity, thereby regulating the expression of target genes involved in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Benzoyloxy)benzoic acid in laboratory settings have been studied to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that 4-(Benzoyloxy)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 4-(Benzoyloxy)benzoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy.
Metabolic Pathways
4-(Benzoyloxy)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of 4-(Benzoyloxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of 4-(Benzoyloxy)benzoic acid is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Benzoyloxy)benzoic acid is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . The localization of 4-(Benzoyloxy)benzoic acid within subcellular compartments is crucial for understanding its mechanism of action and its role in regulating cellular processes.
属性
IUPAC Name |
4-benzoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANAAHOQVMJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067396 | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28547-23-1 | |
| Record name | 4-(Benzoyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(benzoyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molecular structure of 4-benzoyloxybenzoic acid in relation to its liquid crystalline properties?
A: 4-Benzoyloxybenzoic acid (BBA) exhibits liquid crystalline properties due to its molecular shape and ability to form dimers. The molecule has a rod-like structure with a calculated axial ratio (length to diameter) of 5.8 []. This rod-like shape, combined with its ability to form hydrogen-bonded dimers [], promotes the ordered arrangement characteristic of liquid crystal phases.
Q2: How does the presence of 4-acetoxybenzoic acid influence the thermal behavior of 4-benzoyloxybenzoic acid?
A: The binary phase diagram of 4-benzoyloxybenzoic acid and 4-acetoxybenzoic acid reveals an eutectic point at 175°C []. This indicates that mixtures of these two compounds will melt at a lower temperature than either pure compound. This has implications for processing and potential applications where a lower melting point is desirable.
Q3: Beyond its liquid crystalline properties, what other applications have been explored for 4-benzoyloxybenzoic acid?
A: 4-Benzoyloxybenzoic acid has been investigated as a building block for mesogen-linked cellulose acetates []. These modified cellulose materials exhibited cholesteric lyotropic phases in dichloroacetic acid, opening possibilities for applications in areas like optical films and sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)
